- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)
97664-55-6 structure
Product Name:6-(4-Phenylbutoxy)hexylbenzylamine
Número CAS:97664-55-6
MF:C23H33NO
Megavatios:339.514226675034
MDL:MFCD04118104
CID:801307
PubChem ID:10914757
Update Time:2025-09-28
6-(4-Phenylbutoxy)hexylbenzylamine Propiedades químicas y físicas
Nombre e identificación
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- Renchi: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- Clave inchi: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- Sonrisas: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 339.25600
- Masa isotópica única: 339.256214676g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 14
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 5.2
- Superficie del Polo topológico: 21.3Ų
Propiedades experimentales
- Color / forma: No date available
- Denso: 1.0±0.1 g/cm3
- Punto de fusión: No date available
- Punto de ebullición: 467.2±38.0 °C at 760 mmHg
- Punto de inflamación: 207.3±16.2 °C
- PSA: 21.26000
- Logp: 5.76700
- Presión de vapor: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine Datos Aduaneros
- Código HS:2922199090
- Datos Aduaneros:
中国海关编码:
2922199090概述:
2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
| Fluorochem | 225812-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 250mg |
£305.00 | 2022-02-28 | |
| Fluorochem | 225812-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
£762.00 | 2022-02-28 | |
| TRC | P319615-100mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | P319615-1g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 1g |
$121.00 | 2023-05-17 | ||
| TRC | P319615-5g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 5g |
$ 150.00 | 2022-06-03 | ||
| TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
| TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
| TRC | P319615-5000mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 5g |
$184.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 |
6-(4-Phenylbutoxy)hexylbenzylamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referencia
- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
Referencia
- Preparation of salmeterol and salts thereof, India, , ,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C
Referencia
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C
1.2 -
1.2 -
Referencia
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide
Referencia
- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
Referencia
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C
Referencia
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine, Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, rt
Referencia
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
Métodos de producción 11
Condiciones de reacción
Referencia
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Enantioselective synthesis of salmeterol via asymmetric borane reduction, Tetrahedron Letters, 1994, 35(50), 9375-8
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- 1-Bromo-4-phenylbutane
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- 4-Phenyl-1-butanol
- 1,6-Hexanediol
- 1,6-Dibromohexane
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane
Número de pedido:sfd19803
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:97664-55-6)6-苄基氨基-1-(4'-苯基丁氧基)己烷
Número de pedido:LE26864487
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:59
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
6-(4-Phenylbutoxy)hexylbenzylamine Literatura relevante
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97664-55-6)6-苄基氨基-1-(4'-苯基丁氧基)己烷
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe